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Compound of Interest
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Cat. No.: B154996 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-Iodobenzoyl chloride is a highly valuable and versatile bifunctional building block in organic

synthesis. Its structure, incorporating both a reactive acyl chloride and an iodine-substituted

aromatic ring, allows for a diverse range of chemical transformations. The acyl chloride group

readily participates in nucleophilic acyl substitution reactions to form esters, amides, and

ketones. Simultaneously, the iodine atom serves as a versatile handle for various carbon-

carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed

cross-coupling reactions. This dual reactivity makes 3-iodobenzoyl chloride a strategic

starting material in the synthesis of complex organic molecules, including pharmaceuticals and

agrochemicals.[1][2] This technical guide provides a comprehensive overview of the properties,

synthesis, and key applications of 3-iodobenzoyl chloride, complete with detailed

experimental protocols and visual diagrams to aid researchers in its effective utilization.

Physicochemical Properties and Spectroscopic
Data
3-Iodobenzoyl chloride is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is

soluble in common organic solvents such as dichloromethane and ether but reacts with water.

[2] Due to its corrosive nature, appropriate personal protective equipment should be used when

handling this reagent.[1]
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Property Value Reference(s)

CAS Number 1711-10-0 [3]

Molecular Formula C₇H₄ClIO [3]

Molecular Weight 266.46 g/mol [3]

Melting Point 23-25 °C [4]

Boiling Point 159-160 °C at 23 mmHg [4]

Density 1.932 g/cm³ [5]

Spectroscopic Data:

While comprehensive spectral data should be acquired for each batch, typical spectroscopic

information is available from various sources.[6]

Synthesis of 3-Iodobenzoyl Chloride
The most common and efficient method for the preparation of 3-iodobenzoyl chloride is the

chlorination of 3-iodobenzoic acid using thionyl chloride (SOCl₂).[7] The reaction proceeds via a

nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is

converted into a better leaving group, which is subsequently displaced by a chloride ion.[7]

Experimental Protocol: Synthesis of 3-Iodobenzoyl
Chloride from 3-Iodobenzoic Acid
This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides.[7][8]

Materials:

3-Iodobenzoic acid

Thionyl chloride (SOCl₂)

Dry toluene (optional, can be run neat)

Dry round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)

Magnetic stirrer and stir bar

Heating mantle

Distillation apparatus for vacuum distillation

Procedure:

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted

with a drying tube, place 3-iodobenzoic acid (1.0 equivalent).

Add an excess of thionyl chloride (2.0-3.0 equivalents). The reaction can be performed neat

or in a dry, inert solvent like toluene.

Gently heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride)

using a heating mantle.

Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored

by the cessation of gas evolution (HCl and SO₂).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation at atmospheric pressure.

The crude 3-iodobenzoyl chloride is then purified by vacuum distillation.
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Workflow for the Synthesis of 3-Iodobenzoyl Chloride
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Synthesis of 3-Iodobenzoyl Chloride Workflow

Applications in Organic Synthesis
3-Iodobenzoyl chloride is a cornerstone in the synthesis of a wide array of complex molecules

due to its dual reactivity.

Acylation Reactions
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The acyl chloride moiety is highly electrophilic and readily reacts with various nucleophiles to

form amides and esters. This is a fundamental transformation in the synthesis of many

biologically active compounds.[9]

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 3-iodobenzoyl chloride is susceptible to oxidative addition to a

low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions.

This allows for the introduction of a wide range of substituents at the 3-position of the benzene

ring. Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl

compounds.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.[10]

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Case Study: Synthesis of a PARP Inhibitor
A prominent application of 3-iodobenzoyl chloride is in the synthesis of poly(ADP-ribose)

polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[11] One such inhibitor,

AG-014699 (rucaparib), utilizes 3-iodobenzoyl chloride as a key starting material.

Synthetic Pathway to a PARP Inhibitor Intermediate
The synthesis involves an initial acylation reaction followed by a Suzuki coupling.
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Synthetic Route to a PARP Inhibitor Intermediate

3-Iodobenzoyl chloride
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Synthesis of a PARP Inhibitor Intermediate

Experimental Protocol: Synthesis of N-(pyridin-4-yl)-3-
iodobenzamide
This protocol is a representative procedure for the acylation of an amine with 3-iodobenzoyl
chloride.[12]
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Materials:

3-Iodobenzoyl chloride

4-Aminopyridine

Triethylamine (Et₃N) or Pyridine

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0

equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

To the stirred solution, add a solution of 3-iodobenzoyl chloride (1.05 equivalents) in

anhydrous DCM dropwise over 15-20 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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The crude product can be purified by recrystallization or column chromatography on silica

gel.

Biological Context: PARP Inhibition Signaling
Pathway
PARP inhibitors are effective in cancers with deficiencies in the homologous recombination

(HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[13] PARP enzymes

are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these

SSBs persist and, during DNA replication, are converted into double-strand breaks (DSBs). In

normal cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cancer

cells, these DSBs cannot be repaired, leading to genomic instability and cell death. This

concept is known as synthetic lethality.[11]

Simplified PARP Inhibition Signaling Pathway
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Mechanism of Action of PARP Inhibitors

Conclusion
3-Iodobenzoyl chloride is a powerful and versatile building block in organic synthesis, offering

chemists the ability to perform sequential or orthogonal functionalization of a benzene ring. Its

utility is demonstrated in the synthesis of complex molecules, including clinically relevant drug

candidates like PARP inhibitors. The straightforward synthesis of 3-iodobenzoyl chloride and

its predictable reactivity in both acylation and cross-coupling reactions ensure its continued

importance in the fields of medicinal chemistry and materials science. This guide provides the

foundational knowledge and practical protocols to effectively utilize this valuable reagent in a

research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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